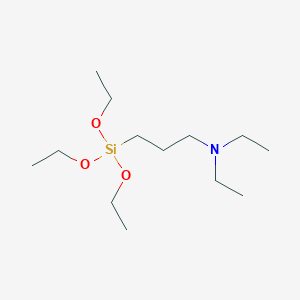
2,2'-Bipyridine, 3,3',4,4'-tetramethoxy-, 1,1'-dioxide
Overview
Description
2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide is a derivative of bipyridine, a heterocyclic organic compound. This compound is known for its complex structure and varying properties, making it valuable for various applications in scientific research, particularly in coordination chemistry and organic synthesis.
Preparation Methods
The synthesis of 2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide involves several steps. One common method includes the reaction of 2,2’-bipyridine with methoxy groups under specific conditions to introduce the methoxy substituents at the 3,3’,4,4’ positions. The reaction conditions typically involve the use of methanol as a solvent and a suitable catalyst to facilitate the methoxylation process. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops to ensure high purity and quality of the final product.
Chemical Reactions Analysis
2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or hydrides.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide involves its ability to form coordination complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions .
Comparison with Similar Compounds
2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide can be compared with other similar compounds, such as:
2,2’-Bipyridine: The parent compound without methoxy substituents, commonly used in coordination chemistry.
2,2’-Bipyridine, 5,5’-dimethyl-: A derivative with methyl groups at the 5,5’ positions, used in similar applications.
2,2’-Bipyridine, 4,4’-dicarboxylic acid: Another derivative with carboxylic acid groups, used in the synthesis of coordination polymers. The uniqueness of 2,2’-Bipyridine, 3,3’,4,4’-tetramethoxy-, 1,1’-dioxide lies in its methoxy substituents, which can influence its reactivity and the properties of the complexes it forms
Properties
IUPAC Name |
2-(3,4-dimethoxy-1-oxidopyridin-2-ylidene)-3,4-dimethoxypyridin-1-ium 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6/c1-19-9-5-7-15(17)11(13(9)21-3)12-14(22-4)10(20-2)6-8-16(12)18/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTMEXKSLGMFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C(C=C[N+]2=O)OC)OC)N(C=C1)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50761038 | |
| Record name | 2-(3,4-Dimethoxy-1-oxopyridin-1-ium-2(1H)-ylidene)-3,4-dimethoxypyridin-1(2H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50761038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101664-54-4 | |
| Record name | 2-(3,4-Dimethoxy-1-oxopyridin-1-ium-2(1H)-ylidene)-3,4-dimethoxypyridin-1(2H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50761038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-3-methyl-5-[(2-oxopropyl)amino]benzonitrile](/img/structure/B1649462.png)
![4-[(4-chlorobenzoyl)amino]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]benzamide](/img/structure/B1649463.png)
![4-[(4-chlorobenzoyl)amino]-N-[(E)-furan-2-ylmethylideneamino]benzamide](/img/structure/B1649464.png)




![ethyl 1-{4-[(isobutylamino)carbonyl]phenyl}-5-(2-methylphenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649477.png)
![{3-[5-isobutyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl]phenyl}(2-methyl-1-pyrrolidinyl)methanone](/img/structure/B1649478.png)
![N~1~-[3-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B1649479.png)
![ethyl 5-[3-({[1-(tert-butyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}amino)phenyl]-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B1649480.png)
![ethyl 5-(4-ethylphenyl)-1-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidyl}-1H-pyrazole-3-carboxylate](/img/structure/B1649481.png)
